![molecular formula C6H9IO B3249412 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 1935986-52-9](/img/structure/B3249412.png)
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane
Overview
Description
1-(Iodomethyl)-2-oxabicyclo[211]hexane is a bicyclic compound characterized by its unique structure, which includes an iodomethyl group and an oxabicyclohexane ring
Mechanism of Action
Target of Action
The primary targets of 1-(Iodomethyl)-2-oxabicyclo[21It’s known that 1,2-disubstituted bicyclo[211]hexanes have been incorporated into the structure of fungicides such as boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) . These fungicides target the succinate dehydrogenase enzyme in fungi, inhibiting their energy production and growth .
Mode of Action
The exact mode of action of 1-(Iodomethyl)-2-oxabicyclo[21The compound is likely to interact with its targets (such as the succinate dehydrogenase enzyme in fungi) in a manner similar to its parent compounds, leading to inhibition of the target’s function .
Biochemical Pathways
The biochemical pathways affected by 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane are likely related to its antifungal activity. By inhibiting the succinate dehydrogenase enzyme, it disrupts the citric acid cycle (also known as the Krebs cycle), a crucial metabolic pathway for energy production in fungi . This disruption leads to a decrease in ATP production, affecting various downstream processes and ultimately leading to the death of the fungi .
Result of Action
The result of the action of this compound is the inhibition of fungal growth due to the disruption of energy production . This makes it a potent antifungal agent, particularly when incorporated into the structure of fungicides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2+2] cycloaddition of alkenes with dioxenones, which can be initiated by ultraviolet light. This reaction forms the bicyclo[2.1.1]hexane core, which can then be functionalized with an iodomethyl group through subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical [2+2] cycloaddition process. This requires specialized equipment to handle the ultraviolet light and ensure consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the bicyclic ring system or the iodomethyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a hydroxymethyl or carbonyl derivative .
Scientific Research Applications
Overview
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane is a bicyclic compound notable for its unique structural features, including an iodomethyl group and an oxygen atom within its framework. This compound, with the molecular formula CHIO and CAS number 1935986-52-9, exhibits significant reactivity due to the electrophilic nature of the iodine atom. Its applications span various fields, particularly in synthetic organic chemistry and potential pharmacological studies.
Synthetic Organic Chemistry
This compound serves as a versatile intermediate in the synthesis of complex organic molecules. Notable applications include:
- Synthesis of Solanoeclepin A : The compound is used in the synthesis of solanoeclepin A through an intramolecular [2 + 2] photocycloaddition process, demonstrating its utility in forming bicyclic structures essential for natural product synthesis.
- Photochemical Reactions : It has been employed in photochemical transformations to yield unique bicyclic frameworks, such as bicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane scaffolds, which are important for developing new materials and pharmaceuticals.
Preliminary studies indicate that this compound exhibits biological activity, particularly concerning toxicity. It has been classified as harmful if ingested and can cause skin irritation upon contact, suggesting potential cytotoxic properties that warrant further investigation into its pharmacological applications and mechanisms of action.
Interaction Studies
Research into the interactions of this compound with biological molecules is crucial for elucidating its mechanisms and potential therapeutic effects. These studies may involve:
- Reactivity with Biological Molecules : Investigating how this compound interacts with proteins and nucleic acids to understand its biological implications.
- Chemical Transformations : Exploring its reactivity in substitution reactions due to the presence of the iodomethyl group, which could lead to novel compounds with desirable properties.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentanes: These compounds share a similar bicyclic structure but differ in the size and arrangement of the rings.
Bicyclo[2.2.0]hexanes: These compounds have a different ring fusion pattern, leading to distinct chemical properties.
Uniqueness
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane is unique due to the presence of the iodomethyl group and the oxabicyclohexane ring. This combination imparts specific reactivity and stability, making it valuable for various applications in research and industry .
Biological Activity
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane is a compound of interest in medicinal chemistry due to its potential biological activities and structural properties that allow it to serve as a bioisostere for various pharmacologically active compounds. This article reviews the biological activity of this compound, focusing on its synthesis, physicochemical properties, and validation in biological contexts.
Synthesis and Structural Characteristics
The synthesis of this compound involves the iodocyclization of appropriate precursors, resulting in a compound that features a bicyclic structure with an oxabicyclo framework. This structure is notable for its potential to mimic the spatial and electronic properties of ortho-substituted phenyl rings, which are common in many bioactive molecules.
Table 1: Synthesis Overview
Reaction Type | Precursor | Yield (%) | Reference |
---|---|---|---|
Iodocyclization | Alkene derivatives | 58-67 | |
Alkylation | Iodide intermediates | 59-64 |
Biological Activity
The biological validation of this compound has been explored through its incorporation into various bioactive compounds, particularly in agrochemicals and pharmaceuticals.
Case Studies
- Agrochemical Applications : The compound has been integrated into the structures of fungicides such as fluxapyroxad and boscalid, where it demonstrated enhanced solubility compared to traditional phenyl ring counterparts. For instance, the solubility of fluxapyroxad was significantly increased from 25 µM to 155 µM upon replacement with the 2-oxabicyclo[2.1.1]hexane scaffold .
- Medicinal Chemistry : In studies focusing on lipid-lowering agents like lomitapide, the incorporation of 2-oxabicyclo[2.1.1]hexane led to improved physicochemical properties, including solubility and metabolic stability . The geometric properties of these compounds were found to be similar to those of ortho-substituted phenyl rings, suggesting that they could effectively mimic their biological behavior .
The physicochemical characteristics of this compound have been analyzed in comparison with traditional phenyl structures:
Property | Ortho-Substituted Phenyl Ring | 2-Oxabicyclo[2.1.1]hexane |
---|---|---|
Distance between substituents (Å) | 3.0–3.1 | 3.6 |
Planarity (θ) | ~7–8° | ~80° |
Solubility (µM) | Variable | Increased significantly |
These findings indicate that the non-planarity and increased distance between substituents in the bicyclic structure contribute to enhanced solubility and potentially better interactions with biological targets.
Properties
IUPAC Name |
1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IO/c7-4-6-1-5(2-6)3-8-6/h5H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEMXCZSPLYNSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2)CI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935986-52-9 | |
Record name | 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.